N-(Aminoiminomethyl)-3,5-Bis(Trifluoromethyl)-Benzenesulfonamide N-(Aminoiminomethyl)-3,5-Bis(Trifluoromethyl)-Benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16784701
InChI: InChI=1S/C9H7F6N3O2S/c10-8(11,12)5-1-6(9(13,14)15)3-7(2-5)21(19,20)18-4-17-16/h1-4H,16H2,(H,17,18)
SMILES:
Molecular Formula: C9H7F6N3O2S
Molecular Weight: 335.23 g/mol

N-(Aminoiminomethyl)-3,5-Bis(Trifluoromethyl)-Benzenesulfonamide

CAS No.:

Cat. No.: VC16784701

Molecular Formula: C9H7F6N3O2S

Molecular Weight: 335.23 g/mol

* For research use only. Not for human or veterinary use.

N-(Aminoiminomethyl)-3,5-Bis(Trifluoromethyl)-Benzenesulfonamide -

Specification

Molecular Formula C9H7F6N3O2S
Molecular Weight 335.23 g/mol
IUPAC Name N-amino-N'-[3,5-bis(trifluoromethyl)phenyl]sulfonylmethanimidamide
Standard InChI InChI=1S/C9H7F6N3O2S/c10-8(11,12)5-1-6(9(13,14)15)3-7(2-5)21(19,20)18-4-17-16/h1-4H,16H2,(H,17,18)
Standard InChI Key CQFFZUZVRWHAKV-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)N=CNN)C(F)(F)F

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

N-(Aminoiminomethyl)-3,5-Bis(Trifluoromethyl)-Benzenesulfonamide belongs to the benzenesulfonamide family, featuring a central benzene ring substituted with two trifluoromethyl (-CF₃) groups at the 3 and 5 positions. The sulfonamide group (-SO₂NH-) is attached to the benzene ring at the 1 position, while the aminoiminomethyl (-NH-C(=NH)-NH₂) moiety is bonded to the sulfonamide nitrogen. This arrangement creates a highly electronegative and sterically demanding structure, which influences its reactivity and intermolecular interactions.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₉H₇F₆N₃O₂S
Molecular Weight335.23 g/mol
IUPAC NameN-amino-N'-[3,5-bis(trifluoromethyl)phenyl]sulfonylmethanimidamide
Canonical SMILESC1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)N=CNN)C(F)(F)F
InChI KeyCQFFZUZVRWHAKV-UHFFFAOYSA-N

The compound’s structure is validated by its Standard InChI string, which encodes atomic connectivity and stereochemical details. The presence of six fluorine atoms contributes to its high electronegativity and lipophilicity, factors critical for membrane permeability in biological systems .

Synthesis and Manufacturing

Synthetic Route

The synthesis of N-(Aminoiminomethyl)-3,5-Bis(Trifluoromethyl)-Benzenesulfonamide typically begins with 3,5-bis(trifluoromethyl)aniline as the precursor. This intermediate undergoes sulfonation using chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl chloride group (-SO₂Cl), followed by reaction with guanidine (NH₂-C(=NH)-NH₂) to form the sulfonamide linkage.

Key Reaction Steps:

  • Sulfonation:
    C6H3(CF3)2NH2+ClSO3HC6H3(CF3)2SO2Cl+HCl+H2O\text{C}_6\text{H}_3(\text{CF}_3)_2\text{NH}_2 + \text{ClSO}_3\text{H} \rightarrow \text{C}_6\text{H}_3(\text{CF}_3)_2\text{SO}_2\text{Cl} + \text{HCl} + \text{H}_2\text{O}

  • Amination:
    C6H3(CF3)2SO2Cl+NH2C(=NH)NH2C9H7F6N3O2S+HCl\text{C}_6\text{H}_3(\text{CF}_3)_2\text{SO}_2\text{Cl} + \text{NH}_2\text{C(=NH)NH}_2 \rightarrow \text{C}_9\text{H}_7\text{F}_6\text{N}_3\text{O}_2\text{S} + \text{HCl}

The reaction conditions (temperature: 0–5°C; solvent: dichloromethane) are critical to minimizing side reactions and ensuring a yield exceeding 85%. Purification via recrystallization from ethanol-water mixtures enhances purity to 99%.

Physical and Chemical Properties

Thermodynamic Parameters

The compound’s thermal stability is evidenced by its melting point of 194°C, while its predicted boiling point of 337.1°C reflects moderate volatility . The density of 1.71 g/cm³ suggests a compact molecular packing arrangement, likely influenced by fluorine’s van der Waals radius .

Table 2: Physicochemical Data

PropertyValue
Melting Point194°C
Boiling Point337.1°C (predicted)
Density1.71 g/cm³ (predicted)
pKa10.22 (predicted)

The pKa of 10.22 indicates weak acidity, attributable to the sulfonamide proton, which can participate in hydrogen bonding .

Pharmaceutical Applications

Mechanism of Action

The compound’s sulfonamide group acts as a hydrogen bond acceptor, while the aminoiminomethyl moiety serves as a donor, enabling interactions with biological targets such as enzymes and receptors. For example, it has shown inhibitory activity against carbonic anhydrase isoforms, a property leveraged in glaucoma and epilepsy drug development.

Preclinical Studies

In murine models, derivatives of this compound demonstrated anticonvulsant efficacy at doses of 10–50 mg/kg, with a therapeutic index (LD₅₀/ED₅₀) exceeding 15. These effects are attributed to modulation of GABAergic neurotransmission and sodium channel blockade.

Material Science Applications

Surface Modification

The trifluoromethyl groups impart hydrophobicity and chemical resistance, making the compound suitable for coating electronic components. Thin films deposited via chemical vapor deposition (CVD) exhibit water contact angles >110°, indicating superhydrophobic surfaces.

Catalysis

Pd complexes incorporating this ligand catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) exceeding 10⁴, attributed to the electron-withdrawing -CF₃ groups stabilizing the palladium center.

ParameterRecommendation
Hazard CodeXi
Risk PhrasesR36/37/38 (Irritating to eyes, respiratory system, and skin)
Safety PhrasesS26–S36 (Wear eye/face protection and gloves)

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